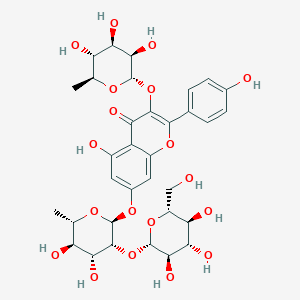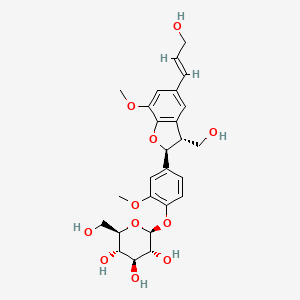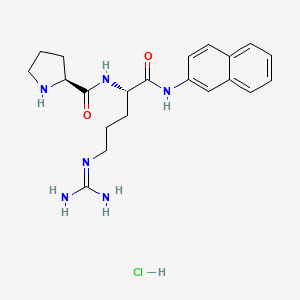
POLY(3-DODECYLTHIOPHÈNE-2,5-DIYL)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
P3DDT and similar polythiophenes can be synthesized both chemically and electrochemically. Chemical synthesis methods have been developed to achieve high molecular weight polymers with a relatively low amount of irregular couplings, resulting in polymers with higher degrees of crystallinity and conductivities ranging from 0.1 to 30 S/cm, depending on the conditions (Leclerc, Díaz, & Wegner, 1989; Sato, Shimizu, & Yamauchi, 1990). Electrochemical synthesis offers a direct route to polymer films on electrodes, with the electrochemical properties being closely related to the polymerization conditions and the resulting polymer microstructure (Skompska, 2000).
Molecular Structure Analysis
The molecular structure of P3DDT features a backbone of thiophene rings with dodecyl side chains that influence its solubility and packing. The structure is characterized by an alternating arrangement of the thiophene units, which can be either regioregular or regiorandom, affecting its electronic properties and crystallinity. Highly regioregular P3DDT shows more structured optical absorption spectra and has been found to contain mobile dopants/impurities at a concentration of about 10^17 cm^-3 (Pichler, Friend, Murray, Holmes, & Moratti, 1994).
Chemical Reactions and Properties
P3DDT undergoes various chemical reactions typical of thiophene-based polymers, including doping and dedoping processes that significantly affect its electrical conductivity. Doping with iodine, for example, can greatly enhance the polymer's conductivity, which is reversible up to a certain temperature. Beyond this temperature, the process can lead to irreversible structural damage (Pang, 2005).
Physical Properties Analysis
The physical properties of P3DDT, such as its thermal transitions and crystalline structure, have been extensively studied. Temperature-dependent FTIR analysis indicates that thermal transitions around 80°C are related to side-chain melting/crystallization, distinct from the behavior of polymers with shorter alkyl side chains (Guo, Jin, & Su, 2012). Moreover, the crystalline structure is influenced by the regularity of the side-chain arrangement and the polymer's regioregularity, impacting its electronic and optical properties.
Chemical Properties Analysis
The chemical properties of P3DDT, including its electrochemical and spectroelectrochemical behaviors, are pivotal for its application in electronic devices. Its redox behavior, doping/dedoping mechanisms, and interaction with other chemical species (e.g., solvents and dopants) play crucial roles in determining its utility in applications such as organic electronics and electrochromic devices (Sato & Morii, 1991).
Applications De Recherche Scientifique
Électrodes de batterie rechargeables
P3DDT peut être utilisé dans la fabrication d'électrodes de batterie rechargeables {svg_1} {svg_2} {svg_3}. Sa conductivité élevée et son électrochimie réversible en font un excellent matériau pour cette application.
Dispositifs électrochromes
P3DDT est utilisé dans le développement de dispositifs électrochromes {svg_4} {svg_5} {svg_6}. Ce sont des dispositifs qui peuvent modifier leurs propriétés optiques (telles que la couleur) en réponse à un champ électrique appliqué.
Capteurs chimiques
P3DDT a été utilisé dans la fabrication de capteurs chimiques {svg_7} {svg_8} {svg_9} {svg_10}. Sa capacité à conduire l'électricité change en réponse à la présence de certains produits chimiques, ce qui le rend utile pour les applications de détection.
Capteurs optiques
En plus des capteurs chimiques, P3DDT peut également être utilisé pour créer des capteurs optiques {svg_11} {svg_12} {svg_13}. Ces capteurs fonctionnent en détectant les changements de lumière, qui peuvent être causés par divers facteurs.
Diodes électroluminescentes (DEL)
P3DDT est utilisé dans la production de diodes électroluminescentes {svg_14} {svg_15} {svg_16}. Sa capacité à émettre de la lumière lorsqu'un courant électrique est appliqué le rend adapté à cette application.
Amplificateurs microélectriques
P3DDT peut être utilisé dans la création d'amplificateurs microélectriques {svg_17} {svg_18} {svg_19}. Ces dispositifs amplifient les signaux électriques, et la conductivité élevée de P3DDT en fait un excellent choix pour cette application.
Transistors à effet de champ
P3DDT est utilisé dans la fabrication de transistors à effet de champ {svg_20} {svg_21} {svg_22} {svg_23}. Ce sont un type de transistor qui utilise un champ électrique pour contrôler le comportement électrique du dispositif.
Matériaux optiques non linéaires
P3DDT peut être utilisé pour créer des matériaux optiques non linéaires {svg_24} {svg_25} {svg_26}. Ce sont des matériaux dont les propriétés optiques changent en réponse à l'intensité de la lumière qui les frappe.
Mécanisme D'action
- P3DDT primarily interacts with electronic components in organic electronic devices. Its primary targets include interfaces within thin films, such as those in organic solar cells, organic light-emitting diodes (OLEDs), and thin-film transistors (TFTs) .
- Environmental factors influence P3DDT’s efficacy and stability:
Target of Action
Action Environment
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) plays a significant role in biochemical reactions due to its conductive nature. It interacts with various biomolecules, including enzymes and proteins, through electrostatic and hydrophobic interactions . These interactions can influence the activity of enzymes and the stability of protein structures. For example, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can interact with cytochrome P450 enzymes, affecting their electron transfer processes .
Cellular Effects
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) has been shown to influence cellular processes by modulating cell signaling pathways and gene expression . It can affect the function of various cell types, including neuronal and epithelial cells, by altering their membrane potentials and ion channel activities . Additionally, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can impact cellular metabolism by influencing the activity of metabolic enzymes and the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) exerts its effects through binding interactions with biomolecules and modulation of enzyme activities . It can inhibit or activate enzymes by altering their conformations and electron transfer properties . Furthermore, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can change over time due to its stability and degradation properties . The polymer is relatively stable under ambient conditions but can degrade under extreme temperatures or oxidative environments . Long-term exposure to POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of POLY(3-DODECYLTHIOPHENE-2,5-DIYL) vary with different dosages in animal models . At low doses, the polymer may enhance cellular functions and promote tissue regeneration . At high doses, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can exhibit toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where the polymer’s impact on cellular functions changes significantly at specific concentration ranges .
Metabolic Pathways
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can affect the levels of metabolites by modulating the activity of key metabolic enzymes . For instance, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can influence the glycolytic pathway by interacting with hexokinase and phosphofructokinase .
Transport and Distribution
Within cells and tissues, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, affecting their functions . The polymer’s distribution is influenced by its molecular weight and hydrophobicity .
Subcellular Localization
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) exhibits specific subcellular localization patterns, which can affect its activity and function . It can be directed to particular organelles, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications . This localization is crucial for the polymer’s role in cellular processes and its interactions with biomolecules .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of POLY(3-DODECYLTHIOPHENE-2 5-DIYL) can be achieved through the polymerization of 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester using a palladium catalyst.", "Starting Materials": [ "3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester", "palladium catalyst", "solvent" ], "Reaction": [ "Dissolve 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester in a suitable solvent.", "Add the palladium catalyst to the solution.", "Heat the mixture under reflux for several hours to initiate the polymerization reaction.", "After completion of the reaction, the resulting polymer can be isolated and purified by precipitation or chromatography." ] } | |
Numéro CAS |
137191-59-4 |
Formule moléculaire |
C8H8BrIO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Q & A
Q1: How does the side chain length of POLY(3-ALKYLTHIOPHENE-2,5-DIYL)S (P3ATs) impact their backbone dynamics and what implications does this have for their application in devices like OTFTs?
A1: Research suggests that longer side chains in P3ATs, like the dodecyl chains in P3DDT, lead to enhanced backbone motion compared to shorter chain variants like POLY(3-HEXYLTHIOPHENE-2,5-DIYL) (P3HT) . This increased backbone flexibility, confirmed through molecular dynamics simulations and experimental techniques like quasi-elastic neutron scattering (QENS) and Nuclear Magnetic Resonance (NMR), can influence charge transport properties crucial for the performance of organic thin film transistors (OTFTs) . While P3DDT's faster backbone dynamics could potentially facilitate charge carrier mobility, further research is needed to fully understand its impact on OTFT performance parameters like mobility, threshold voltage, and on/off ratio.
Q2: What experimental techniques provide insights into the structural characteristics of P3DDT?
A2: Several experimental techniques provide valuable insights into the structural features of P3DDT. Small-angle neutron scattering (SANS) revealed that regiorandom P3DDT exhibits an amorphous structure at around 300 K, although a microphase separation between the side chains and backbones was observed . This information is crucial for understanding the arrangement of P3DDT chains and how they influence the material's overall properties. Additionally, NMR spectroscopy, specifically spin-lattice relaxation (T1) measurements, corroborated the faster motion of side chain atoms situated farther from the backbone , supporting the findings from molecular dynamics simulations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)-](/img/structure/B1181417.png)


![(16,17-Dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-yl) acetate](/img/structure/B1181423.png)